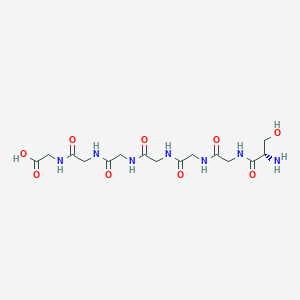![molecular formula C26H22F2 B14199949 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene CAS No. 919789-02-9](/img/structure/B14199949.png)
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of fluorophenyl groups and a trimethyl-indene core, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone derivatives under basic conditions to form the corresponding chalcone. This intermediate is then subjected to cyclization reactions to form the indene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the trimethyl-indene core can interact with hydrophobic pockets in enzymes, influencing their catalytic functions .
類似化合物との比較
Similar Compounds
2-[2-(4-fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole: Shares the fluorophenyl group but differs in the core structure, leading to different reactivity and applications.
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: Similar in having bis(4-fluorophenyl) groups but differs in the presence of a hydroxyl group, affecting its chemical behavior.
Uniqueness
2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene is unique due to its combination of fluorophenyl groups and a trimethyl-indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in material science and pharmaceuticals .
特性
CAS番号 |
919789-02-9 |
|---|---|
分子式 |
C26H22F2 |
分子量 |
372.4 g/mol |
IUPAC名 |
2-[2,2-bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene |
InChI |
InChI=1S/C26H22F2/c1-16-4-13-23-17(2)24(18(3)25(23)14-16)15-26(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h4-15,18H,1-3H3 |
InChIキー |
UNIGRMOBAUGOFO-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC(=C2)C)C(=C1C=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

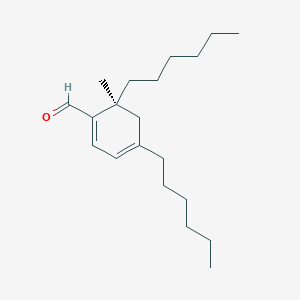
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

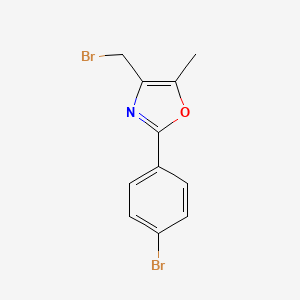
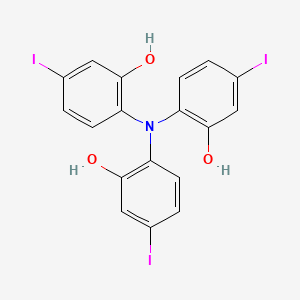
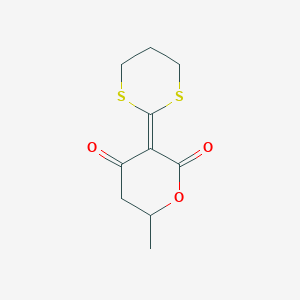
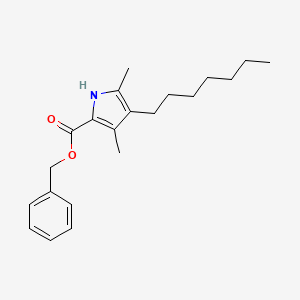
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
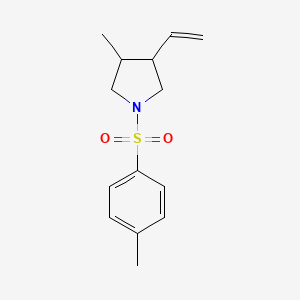

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
